molecular formula C9H4BrClN2O2 B2385216 8-Bromo-4-chloro-3-nitroquinoline CAS No. 1602806-67-6

8-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B2385216
CAS No.: 1602806-67-6
M. Wt: 287.5
InChI Key: NIUWHFXFGJZPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-chloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H4BrClN2O2/c10-6-3-1-2-5-8 (11)7 (13 (14)15)4-12-9 (5)6/h1-4H .


Physical And Chemical Properties Analysis

This compound is a solid substance . The exact density, boiling point, and melting point of this compound are not available in the retrieved sources .

Safety and Hazards

8-Bromo-4-chloro-3-nitroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the hazard classification . The safety information includes hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

The future directions for 8-Bromo-4-chloro-3-nitroquinoline involve its potential use in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives are also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

Properties

IUPAC Name

8-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUWHFXFGJZPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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